2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine
Description
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine (CAS: 338420-61-4) is a sulfur-containing organic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at the 4-position and a sulfanyl-ethylamine moiety at the 5-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The compound is commercially available at 95% purity, as noted in product catalogs .
Properties
IUPAC Name |
2-(4-methylthiadiazol-5-yl)sulfanylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S2/c1-4-5(9-3-2-6)10-8-7-4/h2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWPIAXWCIHVJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-thiol with an appropriate alkylating agent. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Oxidation Reactions
The thiol group undergoes oxidation to form disulfides or sulfonic acids, depending on reaction conditions.
Mechanistic Insight : Oxidation proceeds via thiyl radical intermediates for disulfides, while sulfonic acids form through electrophilic substitution at sulfur under harsh conditions .
Reduction Reactions
The thiol and amine groups participate in reductions, often modifying biological activity.
Note : Reduction of the thiadiazole ring itself is rare due to its aromatic stability .
Nucleophilic Substitution
The sulfur atom in the thiol group acts as a nucleophile, enabling derivatization.
Example : Reaction with methyl iodide under basic conditions produces 2-[(4-methyl-1,2,3-thiadiazol-5-yl)methylsulfanyl]-1-ethanamine, a precursor for antifungal agents .
Electrophilic Substitution
Electrophilic attack occurs at the electron-rich nitrogen or sulfur atoms of the thiadiazole ring.
Limitation : Unsubstituted thiadiazoles resist electrophilic substitution due to low electron density at carbon atoms .
Thermal and Photochemical Decomposition
Thermolysis fragments the thiadiazole ring, releasing sulfur-containing species.
| Conditions | Products | Mechanism |
|---|---|---|
| 145°C in inert atmosphere | Alkylidene hydrazide + SO gas | [4+1] Cycloelimination of SO₂ . |
| UV irradiation | Azine derivatives | Radical-mediated ring contraction . |
Application : Thermal decomposition pathways inform stability assessments for drug formulation .
Complexation and Chelation
The amine and sulfur groups coordinate with metal ions, altering physicochemical properties.
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives, including the compound , have demonstrated significant antimicrobial properties. Research indicates that compounds with a thiadiazole moiety can inhibit the growth of various bacteria and fungi. For instance, studies have shown that derivatives containing the 1,2,3-thiadiazole ring exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of thiadiazole derivatives. Compounds similar to 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of thiadiazole derivatives. Some studies suggest that these compounds may help mitigate neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells .
Pesticidal Activity
The compound's structure suggests potential applications in agriculture as a pesticide or fungicide. Thiadiazole derivatives have been reported to exhibit herbicidal and fungicidal activities, making them suitable candidates for crop protection products. The mechanism often involves disrupting metabolic pathways in target pests or pathogens .
Polymer Chemistry
Thiadiazole-containing compounds are being explored for their use in polymer chemistry. Their unique electronic properties can enhance the conductivity of polymers, making them suitable for applications in organic electronics and photonic devices. Research indicates that incorporating thiadiazole units into polymer matrices can improve thermal stability and mechanical properties .
Case Study 1: Antimicrobial Efficacy
A study conducted by Łączkowski et al. evaluated the antimicrobial efficacy of various thiadiazole derivatives against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Case Study 2: Anticancer Activity
In a preclinical study published by Sayed et al., several thiadiazole analogues were tested against human cancer cell lines (HCT-116, HepG2). The findings revealed that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity compared to conventional chemotherapeutics like cisplatin .
Mechanism of Action
The mechanism of action of 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine involves its interaction with biological targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with enzymes or receptors. This interaction can inhibit the activity of specific enzymes or modulate receptor functions, leading to the observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on compounds sharing functional groups (e.g., sulfanyl linkages, heterocyclic cores) or synthetic strategies with the target molecule.
Structural Analogues with Heterocyclic Sulfanyl Moieties
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w)
These compounds () replace the 1,2,3-thiadiazole core with a 1,3,4-oxadiazole ring. Despite structural differences, their sulfanyl-acetamide backbone allows comparison of bioactivity:- Enzyme Inhibition : Compound 8q showed α-glucosidase inhibition (IC50 = 49.71 µM), comparable to acarbose (38.25 µM). In contrast, 8g and 8h inhibited butyrylcholinesterase (BChE) with IC50 values of 31.62 µM and 33.70 µM, respectively .
- Key Structural Insight : The oxadiazole ring may enhance π-π stacking in enzyme binding compared to the thiadiazole’s electron-deficient nature.
- 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids These derivatives () lack heterocycles but share sulfanyl linkages.
Functional Group Comparison
Biological Activity
The compound 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine is a member of the thiadiazole family, which has garnered significant attention due to its diverse biological activities. Thiadiazoles are known for their roles in medicinal chemistry, exhibiting properties such as antimicrobial, antifungal, antiviral, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a thiadiazole ring substituted with a methyl group and an ethanamine moiety. This configuration is crucial as it influences the compound's interaction with biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 201.27 g/mol |
| XLogP3-AA | 2.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
Antimicrobial Properties
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activity. A study highlighted that compounds with a similar thiadiazole structure demonstrated effective inhibition against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus . The introduction of different substituents on the thiadiazole ring can enhance this activity.
Anticancer Activity
Thiadiazole derivatives have also been explored for their anticancer properties. For instance, compounds related to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. Specific studies report GI50 values (the concentration required to inhibit cell growth by 50%) indicating potent anticancer effects against lung cancer and leukemia cells .
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole derivatives has been documented in several studies. Compounds similar to this compound have been shown to reduce inflammation markers in vitro and in vivo models . This suggests potential therapeutic applications in managing inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A derivative of the compound was tested against Candida albicans, showing a minimum inhibitory concentration (MIC) comparable to standard antifungal agents like fluconazole .
- Cancer Treatment : In vitro studies demonstrated that the compound inhibited growth in breast cancer cell lines with an IC50 value significantly lower than that of conventional chemotherapeutics .
- Cardioprotective Effects : Research indicates that certain thiadiazole derivatives can protect cardiac tissues from ischemic damage, suggesting their utility in cardiovascular therapies .
The biological activities exhibited by this compound can be attributed to its ability to interact with various biological pathways:
- Enzyme Inhibition : Thiadiazoles can inhibit key enzymes involved in metabolic pathways, contributing to their hypoglycemic effects and potential use in diabetes management .
- Cell Cycle Modulation : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis through mechanisms involving reactive oxygen species (ROS) generation .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, the thiadiazole core can be functionalized by reacting 4-methyl-1,2,3-thiadiazole-5-thiol with 1-ethanamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl-ethanamine moiety . Optimization of solvent polarity (DMF vs. THF) and temperature (room temp. vs. reflux) significantly impacts reaction efficiency. Characterization via NMR and LC-MS is critical to confirm purity and regioselectivity .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 113 K) reduces thermal motion artifacts, improving resolution . For refinement, SHELXL (via the SHELX suite) is widely used for small-molecule crystallography due to its robust handling of anisotropic displacement parameters and twinning corrections . WinGX provides a user-friendly interface for data processing and visualization .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the solid-state packing of this compound, and what graph-set analyses are applicable?
- Methodological Answer : Hydrogen-bonding networks can be analyzed using graph-set notation (e.g., R₂²(8) motifs) to categorize donor-acceptor patterns. For thiadiazole derivatives, the amine group (-NH₂) often acts as a hydrogen-bond donor, forming interactions with sulfur or nitrogen acceptors on adjacent molecules . Computational tools like Mercury (CCDC) or CrystalExplorer can visualize and quantify these interactions, aiding in the prediction of crystal packing behavior .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR vs. XRD bond lengths)?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions in solution vs. static crystal environments). For example, DFT calculations (B3LYP/6-31G**) may predict longer C-S bond lengths than XRD due to solvation effects. To reconcile these, perform solvent-saturated NMR experiments and compare with solid-state IR data. Multi-conformational analysis in Gaussian or ORCA can also model flexible substituents .
Q. How does the electronic structure of the 1,2,3-thiadiazole ring modulate biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer : The electron-withdrawing thiadiazole ring enhances the electrophilicity of the sulfanyl group, influencing interactions with biological targets (e.g., enzyme active sites). In herbicidal applications, substituents like the 4-methyl group on the thiadiazole improve lipophilicity, enhancing membrane penetration . SAR studies should combine in vitro assays (e.g., enzyme inhibition) with Hammett σ values to quantify electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
